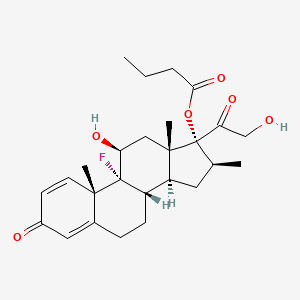
Betamethasone 17-butyrate
Übersicht
Beschreibung
Betamethasone-17-butyrate is a topical corticosteroid used in the treatment of inflammatory skin diseases1. It is a synthetic corticosteroid with strong anti-inflammatory activity at the site of inflammation but without topical or systemic side effects2.
Synthesis Analysis
The synthesis of betamethasone involves introducing a 16α-methyl stereoselectively with CH3Br and converting it to the 16β-methyl. The 17-side chain is installed with 2-chlorovinyl ethyl ether in place of the toxic KCN/HOAc, and a mild fermentation is employed for the 1,2-dehydrogenation, replacing the DDQ oxidation3.Molecular Structure Analysis
Betamethasone 17-butyrate has a molecular formula of C26H35FO64. The IUPAC name is [(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate4.
Chemical Reactions Analysis
The chemical reactions of Betamethasone 17-butyrate are not explicitly mentioned in the search results. However, it’s known that corticosteroids like betamethasone are susceptible to acid and base-catalyzed reactions5.Physical And Chemical Properties Analysis
Betamethasone 17-butyrate has a molecular weight of 462.5 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 74.
Wissenschaftliche Forschungsanwendungen
Effectiveness in Treating Eczematous Skin Diseases : A clinical trial compared hydrocortisone 17-butyrate with betamethasone 17-valerate in treating eczematous skin disorders. The study found no significant difference between the two preparations in terms of effectiveness (Thormann & Brodthagen, 1976).
Local Anti-Inflammatory Properties : Research evaluated betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate in local cotton pellet and granuloma pouch bioassays, finding these compounds to be potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).
Comparative Anti-Inflammatory Properties : Another study compared betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate with other corticosteroids in cotton pellet and rat paw edema bioassays, concluding that these compounds are very potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).
Pharmacokinetic Analysis : A high-performance liquid chromatographic assay of betamethasone 17-valerate and its degradation products, including the application analysis of ointments, was described in a study. This method can also be applied to other corticosteroids (Po, Irwin, & Yip, 1979).
Influence on Collagen Synthesis : A comparison of the effects of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis in human skin showed that hydrocortisone-17-butyrate and betamethasone significantly reduced collagen synthesis, suggesting a potential for skin atrophy with their use (Haapasaari, Risteli, Koivukangas, & Oikarinen, 1995).
Use in Anterior Uveitis Treatment : A study compared the efficacy of betamethasone phosphate and clobetasone butyrate in the treatment of acute unilateral nongranulomatous uveitis, finding betamethasone phosphate more effective in improving ocular signs (Dunne & Travers, 1979).
Synthesis and Topical Activity : The synthesis of 17-esters of corticosteroids, including betamethasone 17-valerate, has been studied for their high topical anti-inflammatory activity. Hydrocortisone 17-butyrate showed significant topical activity, similar to more complex corticosteroids (Kooreman, Marx, & Sijde, 1971).
Safety And Hazards
Betamethasone 17-butyrate may damage the unborn child and may cause damage to organs through prolonged or repeated exposure7. It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment8.
Zukünftige Richtungen
The dosage of Betamethasone 17-butyrate should be individualized based on disease and patient response. When a favorable response is achieved, the maintenance dose should be determined by decreasing the dosage in small decrements9. There is ongoing research into the formulation of betamethasone-17-valerate into topical medicines5.
Eigenschaften
IUPAC Name |
[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMKMVBXZBLQMS-SOMXGXJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859705 | |
| Record name | Betamethasone 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Betamethasone 17-butyrate | |
CAS RN |
5534-14-5 | |
| Record name | Betamethasone 17-butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



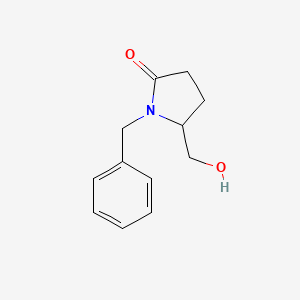

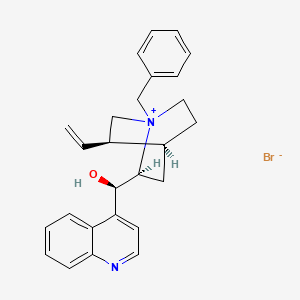
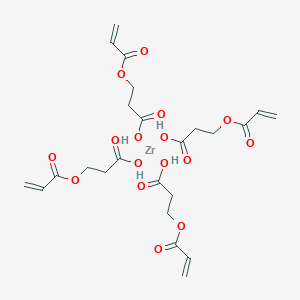
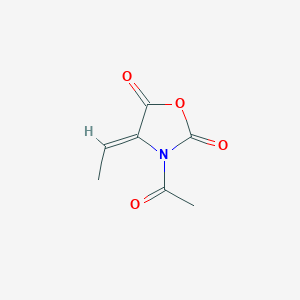
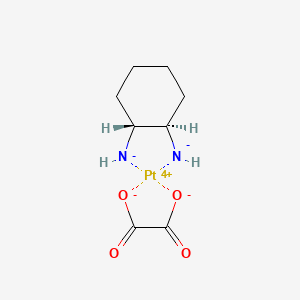
![1-Propanone, 1-[(4S)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1141689.png)
![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)